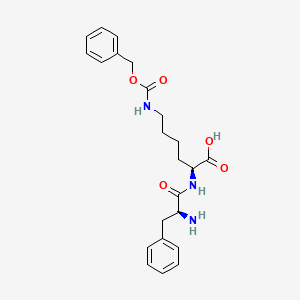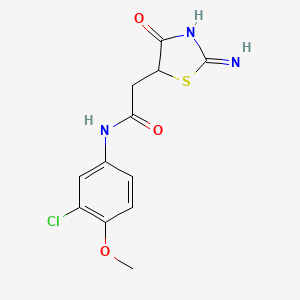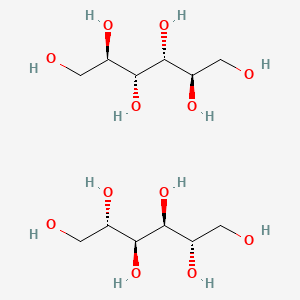
H-Phe-Lys(Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Phe-Lys(Z)-OH is a synthetic peptide compound composed of phenylalanine (Phe) and lysine (Lys) residues. The “Z” in the name refers to the benzyloxycarbonyl (Z) protecting group, which is commonly used in peptide synthesis to protect the amino group of lysine from unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The phenylalanine residue is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.
Coupling: The next amino acid, lysine with a benzyloxycarbonyl protecting group, is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
H-Phe-Lys(Z)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the benzyloxycarbonyl group using hydrogenation or acidic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Reactions involving the phenylalanine residue.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions with TFA.
Coupling: DIC and HOBt for peptide bond formation.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Deprotected Peptide: Removal of the Z group yields H-Phe-Lys-OH.
Extended Peptides: Coupling reactions can extend the peptide chain.
科学的研究の応用
H-Phe-Lys(Z)-OH has various applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of H-Phe-Lys(Z)-OH depends on its specific application. In drug delivery, the compound can be designed to release active peptides upon cleavage by specific enzymes. The benzyloxycarbonyl group protects the lysine residue until it reaches the target site, where it is cleaved to release the active peptide.
類似化合物との比較
Similar Compounds
H-Phe-Lys-OH: Similar structure without the benzyloxycarbonyl protecting group.
H-Phe-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Z.
H-Phe-Lys(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
H-Phe-Lys(Z)-OH is unique due to the presence of the benzyloxycarbonyl group, which provides specific protection and stability during synthesis. This makes it particularly useful in applications where selective deprotection is required.
特性
分子式 |
C23H29N3O5 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H29N3O5/c24-19(15-17-9-3-1-4-10-17)21(27)26-20(22(28)29)13-7-8-14-25-23(30)31-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,24H2,(H,25,30)(H,26,27)(H,28,29)/t19-,20-/m0/s1 |
InChIキー |
IUXHAFYVYDIHFF-PMACEKPBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(4+)](/img/structure/B12344856.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12344868.png)
![9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12344877.png)
![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)





